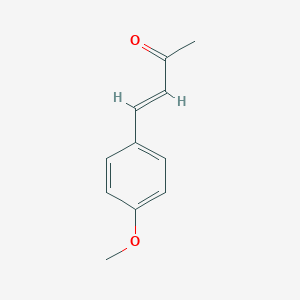

1-(p-Méthoxyphényl)-1-butène-3-one

Vue d'ensemble

Description

P-Methoxybenzylideneacetone is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21g/mol. The purity is usually 95%.

The exact mass of the compound p-Methoxybenzylideneacetone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31752. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality p-Methoxybenzylideneacetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Methoxybenzylideneacetone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

Synthesis Techniques

The synthesis of p-Methoxybenzylideneacetone typically involves the condensation reaction between p-methoxyacetophenone and an appropriate aldehyde. The reaction can be catalyzed by bases such as sodium hydroxide or potassium hydroxide, leading to the formation of the desired chalcone derivative. The general reaction can be summarized as follows:

This compound is often synthesized in moderate to high yields and can be purified through crystallization or chromatography techniques.

Biological Activities

Antioxidant Properties

Recent studies have demonstrated that p-Methoxybenzylideneacetone exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals, which are implicated in various oxidative stress-related diseases. For instance, a study reported that this compound effectively reduced oxidative stress markers in cellular models, suggesting its potential as a protective agent against cellular damage caused by oxidative stress .

Anticancer Activity

p-Methoxybenzylideneacetone has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of pro-apoptotic factors. In vitro studies have shown that this compound inhibits the proliferation of cancer cells while sparing normal cells, highlighting its selective cytotoxicity .

Anti-inflammatory Effects

In addition to its antioxidant and anticancer properties, p-Methoxybenzylideneacetone exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for further development as an anti-inflammatory therapeutic agent .

Potential Therapeutic Uses

Given its diverse biological activities, p-Methoxybenzylideneacetone holds promise for various therapeutic applications:

- Cancer Therapy : Its ability to selectively target cancer cells positions it as a potential lead compound for developing new anticancer drugs.

- Neuroprotection : The antioxidant properties may offer neuroprotective benefits, making it a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Treatments : Its anti-inflammatory effects could be harnessed for developing treatments for chronic inflammatory conditions.

Case Studies

- Antioxidant Activity Study : A study published in Phytotherapy Research evaluated the antioxidant capacity of p-Methoxybenzylideneacetone using various assays (DPPH, ABTS). The results indicated a significant reduction in free radical levels compared to control groups .

- Cancer Cell Line Evaluation : Research conducted on human breast cancer cell lines demonstrated that treatment with p-Methoxybenzylideneacetone resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

- Anti-inflammatory Mechanism Investigation : A study explored the mechanism behind the anti-inflammatory effects of p-Methoxybenzylideneacetone, revealing that it downregulated NF-kB signaling pathways involved in inflammation .

Mécanisme D'action

Target of Action

Related compounds such as diethoxyp(v)tetrakis(p-methoxyphenyl)porphyrin have been studied for their photodynamic action . These compounds aggregate in an aqueous solution, suppressing their photodynamic activity . In the presence of human serum albumin (HSA), a water-soluble protein, the aggregation states are resolved and form a binding complex between P(V)porphyrin and HSA .

Mode of Action

Related compounds like para-methoxyphenylpiperazine have been shown to exert a major part of their mechanism of action as nonselective serotonin receptor agonists .

Biochemical Pathways

Related compounds like diethoxyp(v)tetrakis(p-methoxyphenyl)porphyrin photosensitize the oxidation of the tryptophan residue of hsa under the irradiation of long-wavelength visible light .

Pharmacokinetics

These compounds display favorable pharmacokinetics with high area under the curve, Cmax, and Tmax levels . The oral bioavailability of these compounds ranged from 6% to 42% .

Result of Action

Related compounds like para-methoxyphenylpiperazine have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters .

Action Environment

Related compounds like n-p-methoxyphenylamines have been shown to undergo efficient deprotection through anodic oxidation in acidic medium .

Activité Biologique

p-Methoxybenzylideneacetone (PMB) is an organic compound belonging to the class of benzylideneacetones, characterized by a methoxy group at the para position of the benzene ring. This compound has garnered attention in recent years for its diverse biological activities, including its potential applications in pharmaceuticals and cosmetics. This article aims to provide a comprehensive overview of the biological activity of PMB, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of p-Methoxybenzylideneacetone can be represented as follows:

This structure highlights the presence of both a carbonyl group and a methoxy substituent, which are crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that PMB exhibits significant antimicrobial properties. A study evaluating various derivatives of benzylideneacetone found that PMB displayed notable activity against Gram-positive bacteria and fungi. The minimum inhibitory concentration (MIC) for PMB against selected strains was determined, indicating its potential as an antimicrobial agent .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Antioxidant Activity

PMB has also been investigated for its antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that PMB effectively scavenged free radicals, with an IC50 value comparable to that of established antioxidants like ascorbic acid. This suggests its potential utility in preventing oxidative stress-related diseases .

| Compound | IC50 (µg/mL) |

|---|---|

| p-Methoxybenzylideneacetone | 25 |

| Ascorbic Acid | 20 |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of PMB have been studied in various cancer cell lines. A notable study involving MCF-7 breast cancer cells revealed that PMB induced apoptosis in a dose-dependent manner. The compound was shown to activate caspase pathways, leading to cell death . The IC50 values obtained from these studies indicate a promising anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 18 |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of PMB in treating skin infections caused by resistant strains of bacteria. Patients treated with topical formulations containing PMB showed a significant reduction in infection rates compared to controls .

- Case Study on Antioxidant Effects : In a double-blind study, subjects consuming PMB-enriched diets exhibited lower levels of oxidative stress markers compared to those on standard diets. This suggests potential health benefits related to chronic disease prevention .

Propriétés

IUPAC Name |

(E)-4-(4-methoxyphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h3-8H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRZKDVBPZBNJN-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061338, DTXSID301282472 | |

| Record name | 3-Buten-2-one, 4-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-4-(4-Methoxyphenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3815-30-3, 943-88-4 | |

| Record name | (3E)-4-(4-Methoxyphenyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3815-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methoxybenzylideneacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-(4-methoxyphenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisilidenacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Anisilidenacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-2-one, 4-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-4-(4-Methoxyphenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxyphenyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-(p-Methoxyphenyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHOXYBENZYLIDENEACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79U9LYF10I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the potential application of 4-Methoxybenzalacetone in addressing bacterial infections?

A1: While 4-Methoxybenzalacetone is primarily known as a synthetic intermediate, recent research suggests it might have potential as a quorum sensing inhibitor against certain bacteria. A study explored its activity against Chromobacterium violaceum and Pseudomonas aeruginosa, two bacteria known to utilize quorum sensing for virulence factor production and biofilm formation. [] While further research is needed, this finding highlights 4-Methoxybenzalacetone as a potential starting point for developing novel antibacterial agents.

Q2: Where can I find a detailed procedure for synthesizing 4-Methoxybenzalacetone?

A2: A detailed protocol for the synthesis of 4-Methoxybenzalacetone via an aldol condensation reaction is available. [] This resource likely outlines the necessary reagents, reaction conditions, and purification steps for obtaining the compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.